6-Gingesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Gingesulfonic acid, also known as 6-gingesulfonate, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in ginger and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

科学的研究の応用

Anti-Ulcer Activity

One of the primary applications of 6-gingesulfonic acid is its anti-ulcer activity. Research indicates that it exhibits significant protective effects against gastric lesions induced by hydrochloric acid and ethanol in rat models. In a study, this compound was found to be more effective than its counterparts, 6-gingerol and 6-shogaol, in mitigating gastric damage, suggesting its potential as a therapeutic agent for ulcer treatment .

Case Study: Gastric Protection

- Study Design : Rats were administered HCl/ethanol to induce gastric lesions.

- Findings : Treatment with this compound significantly reduced lesion area compared to controls.

- : This compound may serve as a promising candidate for developing anti-ulcer medications.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that this compound is absorbed more slowly than other ginger constituents like 6-shogaol. This slower absorption may lead to prolonged therapeutic effects and higher concentrations of active metabolites in the bloodstream, which could enhance its efficacy in clinical settings .

Pharmacokinetic Data Table

| Compound | Absorption Rate | Elimination Half-Life | Active Metabolites |

|---|---|---|---|

| This compound | Slow | Extended | Higher concentration |

| 6-Shogaol | Rapid | Short | Lower concentration |

Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects, potentially beneficial for conditions characterized by inflammation. It inhibits pathways associated with inflammatory responses, such as the Akt-NFκB signaling pathway, which plays a critical role in mediating inflammation .

Hepatoprotective Effects

Studies have indicated that this compound may offer hepatoprotective benefits. It has been shown to maintain liver cell integrity in cultured hepatocytes, suggesting its potential use in preventing liver damage from various insults .

Hepatoprotective Data Table

| Treatment | Liver Cell Viability (%) | Markers of Liver Damage |

|---|---|---|

| Control | 75% | Elevated ALT/AST |

| This compound | 90% | Normalized ALT/AST |

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress-induced damage. Research findings indicate that it can normalize levels of oxidative stress markers in animal models subjected to harmful stimuli .

Antioxidant Effects Summary

- Oxidative Stress Markers : Lipid peroxidation levels decreased.

- Mechanism : Scavenging free radicals and enhancing antioxidant enzyme activities.

化学反応の分析

Key Reaction Conditions:

| Reactants | Conditions | Product |

|---|---|---|

| 6-Shogaol + NaHSO₃ | 75°C, 30 hours, TBPB catalyst | 6-Gingesulfonic acid |

The reaction proceeds through a Michael addition mechanism, where the sulfonic acid group (-SO₃H) attaches to the β-carbon of 6-shogaol’s α,β-unsaturated ketone . This alters the compound’s bioactivity and stability compared to its precursor.

Structural Characterization

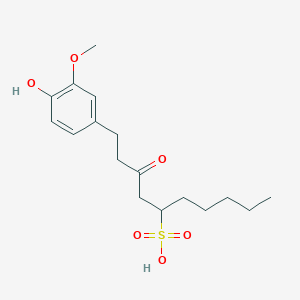

The structure of this compound (C₁₇H₂₆O₆S) was confirmed via NMR spectroscopy and chemical synthesis . Key structural features include:

NMR Data :

| Position | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) | Correlation |

|---|---|---|---|

| C-1 | 3.31 (m) | 57.09 | Thiomethine (CH-SO₃H) |

| C-6′ | 6.63 (dd) | 113.12 | Aromatic proton (ortho coupling) |

| C-10 | 0.89 (t) | 14.21 | Terminal methyl group |

The thiomethine proton (δ<sub>H</sub> 3.31) and sulfonic acid group were critical in distinguishing it from 6-shogaol.

Stability and Degradation

This compound exhibits enhanced stability compared to 6-shogaol due to its sulfonic acid moiety:

-

Pharmacokinetics in Rats :

-

Metabolic Stability : Resists rapid phase I oxidation but undergoes phase II conjugations (e.g., glucuronidation) .

Metabolic Reactions

In vivo studies identified distinct metabolic pathways for this compound compared to 6-shogaol :

Metabolites Identified in Plasma/Urine:

| Metabolic Pathway | Metabolite Type | Structural Modification |

|---|---|---|

| Phase I | Hydroxylated derivatives | Addition of -OH groups |

| Phase II | Glucuronides, sulfates | Conjugation with glucuronic acid |

These metabolites were detected using UPLC-QTOF-MS/MS , with fragmentation patterns confirming structural changes .

Biological Interactions

The sulfonic acid group reduces electrophilicity, diminishing this compound’s antiproliferative activity against cancer cells compared to 6-shogaol :

Anticancer Activity (IC₅₀ Values):

| Cell Line | This compound (μM) | 6-Shogaol (μM) |

|---|---|---|

| HCT-116 (Colon) | 48.2 ± 3.1 | 12.7 ± 1.5 |

| Hep-G2 (Liver) | 52.6 ± 4.3 | 14.9 ± 1.8 |

The reduced activity correlates with decreased interaction with cellular thiols, a key mechanism of 6-shogaol’s cytotoxicity .

Anti-Ulcer Activity

Despite weaker anticancer effects, this compound demonstrates potent anti-ulcer activity , suppressing HCl/ethanol-induced gastric lesions in rats more effectively than 6-shogaol . This activity is attributed to its sulfonic acid group enhancing mucosal protection .

特性

CAS番号 |

145937-21-9 |

|---|---|

分子式 |

C17H26O6S |

分子量 |

358.5 g/mol |

IUPAC名 |

1-(4-hydroxy-3-methoxyphenyl)-3-oxodecane-5-sulfonic acid |

InChI |

InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22) |

InChIキー |

UGTSZVWDFDIWIG-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |

正規SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O |

Key on ui other cas no. |

145937-21-9 |

同義語 |

6-gingesulfonic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。